H-Asp(otbu)-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

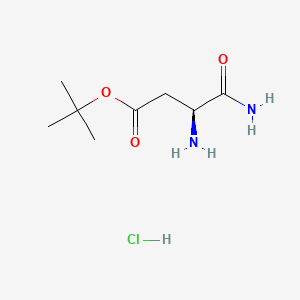

tert-butyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQDVMGXZJHTN-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704856 | |

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92786-68-0 | |

| Record name | tert-Butyl L-alpha-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of H-Asp(OtBu)-NH2·HCl in Peptide Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of H-Asp(OtBu)-NH2·HCl

L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride, commonly abbreviated as H-Asp(OtBu)-NH2·HCl, is a specialized amino acid derivative of critical importance in modern peptide synthesis and drug development. It serves as a key building block for the introduction of a C-terminal aspartic acid amide residue into a peptide sequence. The strategic placement of a tert-butyl (OtBu) ester on the side-chain carboxyl group provides temporary protection, a feature essential for navigating the complexities of peptide synthesis.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, handling, and strategic applications of H-Asp(OtBu)-NH2·HCl. We will delve into the causality behind its use, focusing on the critical role of the OtBu protecting group in preventing undesirable side reactions and ensuring the integrity of the final peptide product. It is important to distinguish this compound (CAS No. 92786-68-0) from the more frequently documented L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl), which has both its side-chain and C-terminal carboxyl groups protected as tert-butyl esters[1][2]. H-Asp(OtBu)-NH2·HCl is specifically designed for peptides terminating with an asparagine-like structure, combining a protected acidic side-chain with a primary amide at the C-terminus.

Core Physicochemical Properties

The physical and chemical characteristics of H-Asp(OtBu)-NH2·HCl dictate its handling, solubility, and reactivity. While specific experimental data for this exact amide derivative is less prevalent than for its di-ester counterpart, its properties can be reliably inferred from its constituent functional groups.

| Property | Value | Source / Rationale |

| Chemical Name | L-Aspartic acid γ-tert-butyl ester α-amide hydrochloride | IUPAC Nomenclature |

| Synonyms | H-Asp(OtBu)-NH2 HCl | Common Abbreviation[3] |

| CAS Number | 92786-68-0 | [3] |

| Molecular Formula | C₈H₁₇ClN₂O₃ | Derived from structure |

| Molecular Weight | 224.69 g/mol | Derived from formula |

| Appearance | White to off-white crystalline solid or powder | Typical for amino acid salts[1][4] |

| Solubility | Soluble in polar organic solvents like Methanol, DMF, and DMSO. | Inferred from similar compounds[1][5][6] |

| Melting Point | Not consistently reported; decomposition may occur. | General property of amino acid hydrochlorides |

| Optical Rotation | Specific rotation value depends on solvent and concentration. | General property of chiral molecules[1][2] |

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the chemical integrity and purity of H-Asp(OtBu)-NH2·HCl.

Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[7][8] For optimal preservation, storage at 2-8°C or under freezer conditions (e.g., -20°C) is recommended, particularly for long-term use.[1][6] The hydrochloride salt form enhances stability compared to the free amine, but the ester linkage is susceptible to hydrolysis if exposed to moisture, especially under non-neutral pH conditions.

Handling Precautions: As with most chemical reagents, standard laboratory safety protocols should be observed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of fine particles.[9] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids, which could compromise the protecting group or the amide functionality.[7]

Strategic Application in Peptide Synthesis

The primary utility of H-Asp(OtBu)-NH2·HCl is in the synthesis of peptides that require a C-terminal aspartic acid amide. The presence of the tert-butyl protecting group on the side chain is not merely incidental; it is a deliberate and crucial strategic choice.

The Imperative of Side-Chain Protection: In peptide synthesis, all reactive functional groups not involved in the formation of the peptide bond must be masked or "protected" to prevent unwanted side reactions.[10] For aspartic acid, the side-chain carboxylic acid is a potent nucleophile, particularly after activation of the incoming amino acid's C-terminus. Without protection, this can lead to chain branching or other modifications.

Preventing Aspartimide Formation: A more insidious side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate.[11][12] This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carbonyl group, a reaction that is particularly favored under the basic conditions used for Fmoc-group removal (e.g., piperidine treatment) in Solid-Phase Peptide Synthesis (SPPS).[12] The bulky tert-butyl group on the side chain of H-Asp(OtBu)-NH2·HCl provides steric hindrance that effectively prevents this intramolecular cyclization, thereby preserving the correct peptide backbone structure.[11]

Caption: Role of the OtBu group in preventing aspartimide formation.

Protecting Group Cleavage: The Final Step

The tert-butyl group is classified as an acid-labile protecting group, meaning it is stable to the basic and nucleophilic conditions encountered during peptide synthesis but can be cleanly removed with strong acid treatment.[13]

Mechanism of Cleavage: The final step in synthesizing a peptide containing an Asp(OtBu) residue is the global deprotection, which simultaneously removes side-chain protecting groups and cleaves the peptide from the solid-phase resin.[14] This is typically accomplished using a "cocktail" containing a strong acid, most commonly Trifluoroacetic Acid (TFA).[10][13]

The cleavage mechanism proceeds via protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. This carbocation is then quenched by scavenger molecules included in the cleavage cocktail to prevent it from reacting with sensitive residues in the peptide, such as tryptophan or methionine.[14]

Caption: Acid-catalyzed cleavage of the tert-butyl protecting group.

Analytical Characterization

Confirming the identity and purity of both the H-Asp(OtBu)-NH2·HCl starting material and the final peptide product is essential. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of amino acid derivatives and peptides.[15] A reversed-phase HPLC method can effectively separate the target compound from any impurities, with purity typically reported as a percentage of the total peak area.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed structural information.[16] For H-Asp(OtBu)-NH2·HCl, characteristic signals would include a prominent singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, and distinct signals for the α- and β-protons of the aspartic acid backbone.[4] The amide protons would also be visible, typically as broad signals.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[1]

The combination of these techniques provides a comprehensive characterization, ensuring the quality required for successful drug discovery and development workflows.[15][17]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific peptide sequence and synthesis scale.

Protocol 1: Solution-Phase Coupling

This protocol describes coupling H-Asp(OtBu)-NH2·HCl to an N-terminally protected amino acid (e.g., Fmoc-Ala-OH).

-

Dissolution: Dissolve Fmoc-Ala-OH (1.0 eq), a coupling agent like HBTU (1.0 eq), and an activation base like DIEA (2.0 eq) in an appropriate solvent (e.g., DMF). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Neutralization: In a separate vessel, dissolve H-Asp(OtBu)-NH2·HCl (1.1 eq) in DMF and add DIEA (1.1 eq) to neutralize the hydrochloride salt, forming the free amine.

-

Coupling: Add the neutralized H-Asp(OtBu)-NH2 solution to the activated Fmoc-Ala-OH solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using TLC or HPLC to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and dilute aqueous acid and base washes.

-

Purification: Purify the resulting dipeptide (Fmoc-Ala-Asp(OtBu)-NH2) by flash chromatography or recrystallization.

Protocol 2: Final Cleavage and Deprotection (from SPPS)

This protocol outlines the final cleavage of a peptide containing an Asp(OtBu) residue from a solid-phase resin (e.g., Rink Amide resin).

-

Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). TIS acts as a carbocation scavenger.[14]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with fresh cold ether two more times.

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified to homogeneity using preparative reversed-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

H-Asp(OtBu)-NH2·HCl is a highly valuable, specialized reagent for peptide chemists. Its unique structure, featuring a C-terminal amide and a sterically bulky, acid-labile side-chain protecting group, makes it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its chemical properties, particularly the rationale behind the tert-butyl protection strategy to mitigate aspartimide formation, is crucial for its effective use. By following validated protocols for handling, coupling, and deprotection, researchers can confidently incorporate this building block to achieve high-purity, structurally correct peptide targets for a wide range of scientific and therapeutic applications.

References

-

Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. Retrieved from [Link]

- Google Patents. (2011). Methods of preparing peptide derivatives.

-

Mishra, V., & Verma, S. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6836–6843. Retrieved from [Link]

-

Zhang, F., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry, 407(15), 4427–4437. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Jad, Y. E., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. Retrieved from [Link]

-

Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Synthesis Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]

-

Patil, S. P., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1874–1882. Retrieved from [Link]

-

Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40, 2715–2728. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2002). Peptide-heterocycle hybrid molecules: solid-phase synthesis of a 400-member library of N-terminal 2-iminohydantoin peptides. Retrieved from [Link]

-

Chutide. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. ruifuchem.com [ruifuchem.com]

- 2. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. H-Asp(OtBu)-NH2 HCl - 楚肽生物科技 [apeptides.com]

- 4. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H-ASP(OTBU)-OTBU HCL | 1791-13-5 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. koreascience.kr [koreascience.kr]

- 17. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to H-Asp(OtBu)-NH2 HCl: A Cornerstone in Modern Peptide Synthesis

For Immediate Release

A Deep Dive into the Physicochemical Properties, Synthesis, and Strategic Application of L-Aspartic Acid β-tert-butyl Ester α-Amide Hydrochloride for Advanced Peptide and Drug Development.

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It provides a comprehensive analysis of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride, commonly abbreviated as H-Asp(OtBu)-NH2 HCl. This document elucidates its fundamental molecular and chemical properties, outlines its synthesis, and details its critical role as a building block in solid-phase peptide synthesis (SPPS), with a focus on maximizing efficacy and minimizing common side reactions.

Core Molecular and Physicochemical Profile

This compound is a specifically protected derivative of the amino acid L-aspartic acid. The strategic placement of a tert-butyl (tBu) ester on the side-chain (β) carboxyl group and an amide at the C-terminus (α-carboxyl group) makes it a valuable reagent in the stepwise assembly of peptide chains. The hydrochloride salt form enhances its stability and handling properties.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for accurate reagent measurement and stoichiometric calculations in synthesis protocols.

| Property | Value | Source |

| Chemical Name | L-Aspartic acid β-tert-butyl ester α-amide hydrochloride | Santa Cruz Biotechnology[1] |

| Synonyms | H-L-Asp(OtBu)-NH2 HCl | N/A |

| CAS Number | 92786-68-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₁₆N₂O₃•HCl | Santa Cruz Biotechnology[1] |

| Molecular Weight | 224.72 g/mol | Santa Cruz Biotechnology[1] |

Chemical Structure

Caption: Chemical structure of this compound.

The Tert-Butyl (OtBu) Protecting Group: A Strategic Choice

The tert-butyl group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis.[2] Its selection is predicated on its stability under the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine) and its lability under acidic conditions for final peptide cleavage from the resin and side-chain deprotection.[2]

Mechanism of Deprotection

The cleavage of the tert-butyl ester is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then scavenged to prevent side reactions.

Caption: Acid-catalyzed deprotection of the OtBu group.

Prevention of Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of a five-membered cyclic imide, known as aspartimide.[4][5] This side reaction is particularly prevalent when the aspartic acid residue is followed by a small amino acid such as glycine, serine, or asparagine. The use of a bulky side-chain protecting group like tert-butyl sterically hinders the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby significantly reducing the incidence of aspartimide formation.[6]

This compound in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[7] this compound is introduced into the growing peptide chain through a series of well-defined steps.

SPPS Workflow Overview

The following diagram illustrates the key stages of incorporating an amino acid, such as this compound, during Fmoc-based SPPS.

Caption: A typical cycle of solid-phase peptide synthesis.

Detailed Experimental Protocol: Coupling of this compound

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a deprotected N-terminus

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Base (e.g., Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Procedure:

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (DIEA, 2 equivalents to the amino acid hydrochloride) to the amino acid solution.

-

Allow the activation to proceed for a few minutes at room temperature. The hydrochloride salt of the amino acid requires a base for neutralization to enable the coupling reaction.[8]

-

-

Coupling to the Resin:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin-bound peptide.

-

Agitate the mixture at room temperature for the recommended coupling time (typically 1-2 hours). The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Perform subsequent washes with DCM to prepare the resin for the next deprotection step.

-

Concluding Remarks for the Practicing Scientist

This compound stands as a testament to the sophisticated chemical strategies developed for modern peptide synthesis. Its design directly addresses the challenges associated with the incorporation of aspartic acid, particularly the prevention of aspartimide formation. A thorough understanding of its properties, the rationale behind the use of the tert-butyl protecting group, and the nuances of its application in SPPS are paramount for the successful synthesis of complex peptides for research and therapeutic development. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this critical building block.

References

-

Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]

-

PubChem. (n.d.). tert-butyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Advancing sustainable peptide synthesis. Green Chemistry, 22(23), 8094-8104. [Link]

-

Lelièvre, D., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 25(19), 4478. [Link]

-

Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 35-43. [Link]

-

Isah, A. A., et al. (2021). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Methods in Molecular Biology, 2297, 185-207. [Link]

-

Timmers, L., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 21(1), 1-13. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

L-Aspartic acid di-tert-butyl ester hydrochloride structure

An In-depth Technical Guide to L-Aspartic Acid Di-tert-butyl Ester Hydrochloride: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl), a critical building block for researchers, chemists, and professionals in drug development and peptide synthesis. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, application, and the chemical intricacies that define its utility.

Foundational Understanding: The Molecular Mandate

L-Aspartic acid di-tert-butyl ester hydrochloride is a derivative of the proteinogenic amino acid L-aspartic acid. Its structure is strategically modified with two tert-butyl ester protecting groups, one on the α-carboxyl and one on the β-carboxyl group. This dual protection confers specific solubility and reactivity properties, making it an invaluable intermediate in multi-step organic syntheses.[1][2] The presence of these bulky groups enhances the molecule's stability and lipophilicity, which is crucial for its application in organic synthesis and medicinal chemistry.[3] The compound is supplied as a hydrochloride salt of the primary amine, enhancing its shelf-life and ensuring it is readily available for subsequent reactions, such as N-terminal protection or direct coupling.

Physicochemical Properties at a Glance

A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key characteristics of L-Aspartic acid di-tert-butyl ester hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1791-13-5 | [1][4] |

| Molecular Formula | C₁₂H₂₃NO₄·HCl | [1] |

| Molecular Weight | 281.78 g/mol | [1] |

| Appearance | White to off-white crystalline solid or powder | [1][3] |

| Melting Point | ~150 °C (with decomposition) | [1] |

| Optical Rotation | [α]²⁰/D = +6.0 to +8.0° (c=1 in Methanol) | [1] |

| Solubility | Soluble in polar organic solvents like Methanol and DCM | [1][3] |

| Storage Conditions | Refrigerated (0-10°C), protect from heat | [1] |

The Structure Visualized

To appreciate the molecule's function, one must first visualize its three-dimensional arrangement and the strategic placement of its functional groups.

Caption: Chemical structure of L-Aspartic acid di-tert-butyl ester hydrochloride.

Synthesis and Characterization: From Precursor to Product

The synthesis of H-Asp(OtBu)-OtBu·HCl is typically achieved via acid-catalyzed esterification of L-aspartic acid. The causality behind this choice is twofold: the acidic catalyst protonates the carboxyl groups, activating them for nucleophilic attack, while a source of tert-butyl cations, such as isobutene or tert-butanol, serves as the esterifying agent.

A Validated Synthesis Protocol

This protocol synthesizes principles from established methodologies for tert-butyl ester formation.[5]

Objective: To prepare L-Aspartic acid di-tert-butyl ester hydrochloride from L-aspartic acid.

Materials:

-

L-Aspartic Acid (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Sulfuric Acid (catalytic amount, ~0.1 eq)

-

Isobutene gas or liquid

-

Anhydrous HCl (in ether or dioxane)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Pressure-rated reaction vessel

Procedure:

-

Suspension: Suspend L-aspartic acid in a pressure vessel containing anhydrous DCM.

-

Catalysis: Cool the suspension in an ice bath (0°C) and slowly add the catalytic amount of concentrated sulfuric acid with vigorous stirring.

-

Esterification: Seal the vessel and introduce a significant excess of isobutene (e.g., 3-4 equivalents). Allow the reaction to stir at room temperature. Rationale: The excess isobutene drives the equilibrium towards the di-ester product. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully vent the vessel and cool it back to 0°C. Slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄.

-

Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude di-tert-butyl ester as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether and add a stoichiometric amount of anhydrous HCl solution (e.g., 2M in diethyl ether).

-

Precipitation & Collection: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. While a dedicated spectrum for the final hydrochloride salt is not widely published, data from its N-acylated derivatives provide definitive fingerprints for the core H-Asp(OtBu)-OtBu structure.[6]

-

¹H NMR (in CDCl₃): The spectrum is expected to show two distinct singlets for the non-equivalent tert-butyl groups around δ 1.4-1.5 ppm (18H total). The α-proton (CH) would appear as a multiplet around δ 4.8-4.9 ppm , and the β-protons (CH₂) would present as a multiplet (diastereotopic) between δ 2.8-3.1 ppm .[6]

-

¹³C NMR (in CDCl₃): Key signals include the quaternary carbons of the tert-butyl groups around δ 28 ppm and the oxygen-linked carbons of the t-Bu groups around δ 82-83 ppm . The carbonyl carbons of the esters will appear downfield at δ ~170 ppm . The α-carbon is expected around δ 50 ppm and the β-carbon around δ 37 ppm .[6]

-

FTIR (ATR): The spectrum will be dominated by a strong C=O stretching band for the esters around 1730-1740 cm⁻¹ . The N-H stretching of the ammonium salt (R-NH₃⁺) will appear as a broad band in the 2800-3200 cm⁻¹ region, overlapping with C-H stretches.

Core Application: A Linchpin in Peptide Synthesis

The primary utility of H-Asp(OtBu)-OtBu·HCl is as a protected building block in Solid-Phase Peptide Synthesis (SPPS).[2] The tert-butyl esters serve as "permanent" protecting groups for the duration of chain assembly, while the primary amine is temporarily protected, typically with an Fmoc group.

The Challenge: Aspartimide Formation

A notorious side reaction in Fmoc-based SPPS is the formation of aspartimide.[7] This occurs when the peptide contains an aspartic acid residue, particularly in sequences like Asp-Gly. Under the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen can act as an intramolecular nucleophile, attacking the side-chain β-carbonyl. This forms a stable five-membered succinimide ring (aspartimide) and eliminates the side-chain protecting group.[8][9] This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide and the undesired, isomeric β-peptide, which is often difficult to separate.[10]

Caption: The reaction pathway of base-catalyzed aspartimide formation during SPPS.

The bulky tert-butyl ester on the side chain provides steric hindrance that disfavors the necessary geometry for this intramolecular attack, thereby reducing the rate of aspartimide formation compared to less bulky esters like methyl or benzyl esters.[11]

The Solution: Final Deprotection Chemistry

The stability of the tert-butyl ester is its greatest asset during synthesis, but it must be reliably removed at the final stage. This is achieved under strongly acidic conditions, typically with Trifluoroacetic Acid (TFA).

The mechanism proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (which is protonated to form the very stable tert-butyl cation). The resulting carboxylic acid is the desired product.

Caption: Mechanism of acid-catalyzed deprotection of tert-butyl esters using TFA.

A critical consideration is the liberated tert-butyl cation, a potent electrophile that can alkylate sensitive residues like Tryptophan or Methionine.[12] To prevent this, "scavengers" such as triisopropylsilane (TIS) and water are included in the cleavage cocktail.[13]

Field-Proven Protocol: Fmoc-SPPS Workflow

This self-validating protocol outlines the use of H-Asp(OtBu)-OtBu·HCl in a standard Fmoc-SPPS workflow. It begins with the necessary N-terminal protection of the building block.

Objective: To incorporate an Asp(OtBu) residue into a growing peptide chain on a solid support.

Part A: Preparation of Fmoc-Asp(OtBu)-OtBu-OH

-

Rationale: The free amine of H-Asp(OtBu)-OtBu·HCl must be protected with a temporary group (Fmoc) to allow for controlled, sequential peptide bond formation.

-

Neutralization: Dissolve H-Asp(OtBu)-OtBu·HCl (1.0 eq) in DCM. Add a base such as Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride and free the amine.[6]

-

Fmoc Protection: To the solution, add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting amine.

-

Workup: Wash the reaction mixture with dilute acid (e.g., 1% HCl) to remove excess base, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude N-protected product, which can be purified by silica gel chromatography.

Part B: Standard SPPS Cycle

-

This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Fmoc-Gly-Wang resin).

-

Resin Swelling: Swell the resin in a suitable solvent (DCM, then DMF) for 20-30 minutes in a reaction vessel.[14]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain, and repeat once. This removes the Fmoc group from the resin-bound amino acid, exposing a free amine for coupling.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OtBu-OH (prepared in Part A, 3-4 eq) and a coupling agent like HBTU (0.95 eq relative to the amino acid) in DMF. Add an activation base like DIPEA (2 eq relative to the coupling agent). Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the washed resin. Agitate via nitrogen bubbling or shaking for 1-2 hours. Self-Validation: A small sample of resin can be removed and subjected to a Kaiser test to confirm the complete consumption of free amines, indicating a successful coupling.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next cycle.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Part C: Final Cleavage and Deprotection

-

Final Wash: After the final coupling, wash the peptide-resin with DMF, then DCM, and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[13]

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl esters.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using reverse-phase HPLC.[15]

Conclusion

L-Aspartic acid di-tert-butyl ester hydrochloride is more than a mere reagent; it is an engineered solution to specific challenges in organic synthesis. Its dual tert-butyl ester groups provide robust protection against undesired side reactions during chain elongation while allowing for efficient, clean deprotection under final acidic conditions. A comprehensive understanding of its properties, the rationale for its use, and the mechanisms of its reactions—particularly the mitigation of aspartimide formation—is essential for any scientist aiming to leverage this versatile building block for the synthesis of complex peptides and other advanced molecular architectures.

References

-

aapptec. A Practical Guide to Solid Phase Peptide Synthesis. [Link]

-

Siman, P., et al. S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks. The Royal Society of Chemistry. [Link]

-

Iris Biotech GmbH. ASPARTIMIDE FORMATION. [Link]

- Google Patents.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

ResearchGate. FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP. [Link]

- Google Patents. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester.

-

Subiros-Funosas, R., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ACS Omega. [Link]

-

Fisher Scientific. L-Aspartic acid di-tert-butyl ester hydrochloride, 98%. [Link]

-

Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology. [Link]

-

PubChem. L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride. [Link]

-

Hartrampf, F. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]

Sources

- 1. Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. peptide.com [peptide.com]

- 3. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]

- 4. L-Aspartic acid di-tert-butyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 5. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Technical Guide to H-Asp(Otbu)-NH2·HCl: Synthesis, Application, and Side-Reaction Mitigation in Peptide Development

Section 1: Compound Identification and Strategic Overview

This guide provides an in-depth technical analysis of L-Aspartic acid β-tert-butyl ester α-amide hydrochloride, systematically referred to as H-Asp(OtBu)-NH2·HCl. This reagent is a specialized amino acid derivative crucial for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Its unique structure, featuring a C-terminal primary amide and an acid-labile side-chain protecting group, enables the synthesis of peptide amides containing aspartic acid, which are prevalent in bioactive peptides and protein fragments.

Clarification of Chemical Identity

It is critical to establish the precise identity of the subject of this guide. The topic specified the name H-Asp(otbu)-NH2 hcl alongside the CAS Number 1791-13-5 . An expert review of chemical databases confirms that CAS 1791-13-5 is assigned to L-Aspartic acid di-tert-butyl ester hydrochloride (H-Asp(OtBu)-OtBu·HCl) , where both the side chain and the C-terminus are protected as tert-butyl esters.[1][2][3][4][5]

This guide will focus on the named compound, H-Asp(OtBu)-NH2·HCl , as its application and challenges are distinct. This compound is typically not used as an isolated, pre-formed building block but is generated in situ on a solid support during SPPS. The principles and protocols herein are therefore centered on its generation from its N-terminally protected precursor, Fmoc-Asp(OtBu)-OH, and its subsequent use.

Physicochemical Properties

Below is a summary of the key properties for H-Asp(OtBu)-NH2·HCl. These are based on calculated values and data from analogous compounds, such as H-Glu(OtBu)-NH2·HCl.[6]

| Property | Value | Source / Comment |

| CAS Number | Not assigned (Less common derivative) | - |

| Synonyms | L-Aspartic acid β-tert-butyl ester α-amide HCl | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₇ClN₂O₃ | Calculated |

| Molecular Weight | 224.69 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Based on similar amino acid hydrochlorides |

| Solubility | Soluble in DMF, DMSO, water, methanol | Based on analogous compounds[3][6] |

| Storage | Store at 2-8°C under inert atmosphere | Protect from moisture and heat[3] |

Section 2: The Strategic Role in Fmoc/tBu Peptide Synthesis

The utility of H-Asp(OtBu)-NH2·HCl stems from the orthogonal protection scheme inherent to the Fmoc/tBu strategy, which is the dominant methodology in modern SPPS.

-

The Nα-Fmoc Group (Temporary): The Fluorenylmethyloxycarbonyl group is removed at each cycle of synthesis with a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).

-

The β-OtBu Group (Permanent): The tert-butyl ester on the aspartic acid side chain is stable to the basic conditions of Fmoc deprotection.[7][8] Its purpose is to prevent the side-chain carboxyl group from participating in undesired reactions during peptide chain elongation. It is only removed during the final cleavage step under strongly acidic conditions (e.g., Trifluoroacetic Acid - TFA).[9]

-

The C-Terminal Amide (-NH2): Many biologically active peptides, such as oxytocin and vasopressin, possess a C-terminal amide. This modification neutralizes the charge of the C-terminal carboxylate, which can be critical for receptor binding, bioavailability, and resistance to degradation by carboxypeptidases.[10] H-Asp(OtBu)-NH2 serves as the C-terminal residue in such sequences.

The generation of this moiety on a solid support is the foundational step for building peptide amides that commence with an aspartic acid residue.

Section 3: Synthesis and Preparation via SPPS

As H-Asp(OtBu)-NH2·HCl is not a routinely stocked reagent, its functional form, H-Asp(OtBu)-NH-Resin, is prepared on the solid phase support. The process begins with a suitable amide-generating resin, such as Rink Amide resin, and the Nα-protected precursor, Fmoc-Asp(OtBu)-OH.

Workflow for Generating Resin-Bound H-Asp(OtBu)-NH2

The following diagram illustrates the two-stage process to generate the reactive, resin-bound amine ready for peptide chain elongation.

Caption: Workflow for preparing the first residue on an amide resin.

Detailed Protocol: Loading of Fmoc-Asp(OtBu)-OH onto Rink Amide Resin

This protocol details the preparation of the first residue, which, after Fmoc removal, yields the target H-Asp(OtBu)-NH-Resin.

Materials:

-

Rink Amide MBHA Resin (e.g., 100-200 mesh, 0.5 mmol/g substitution)

-

Fmoc-Asp(OtBu)-OH (3 equivalents to resin substitution)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate) (3 eq.)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel. Wash and swell the resin with DMF for 30 minutes, followed by washes with DCM and then DMF.

-

Initial Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes. Drain. Treat again with 20% piperidine/DMF for 10 minutes to ensure complete removal of the linker's Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

-

Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and Oxyma in DMF. Add DIC to the solution and allow it to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete coupling. If positive (blue beads), continue coupling for another hour.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times). The resulting Fmoc-Asp(OtBu)-NH-Resin is ready for the next step.

-

Final Fmoc Deprotection: To generate the target moiety for chain elongation, treat the resin with 20% piperidine/DMF as described in step 2, followed by the washing protocol in step 3. The final product is H-Asp(OtBu)-NH-Resin.

Section 4: The Critical Challenge: Aspartimide Formation

The single most significant challenge when working with Asp(OtBu) is the formation of an aspartimide (Asu) intermediate.[11][12] This side reaction is catalyzed by the base (piperidine) used for Fmoc deprotection and can lead to a cascade of unwanted byproducts, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product.[11][13]

Mechanism of Aspartimide Formation

The backbone amide nitrogen C-terminal to the Asp residue acts as a nucleophile, attacking the side-chain ester carbonyl. This forms a five-membered succinimide ring, expelling the tert-butyl group. This reaction is particularly prevalent when the following residue is small and unhindered, such as Glycine.[13]

Caption: Mechanism of base-catalyzed aspartimide formation.

Field-Proven Mitigation Strategies

While no method is foolproof, a combination of optimized protocols can significantly suppress aspartimide formation.

Protocol: Minimized Aspartimide Formation during Fmoc Deprotection

-

Reagent Preparation: Use high-purity, amine-free DMF. Prepare a fresh solution of 20% piperidine in DMF. For highly sensitive sequences, consider adding additives like 0.1 M Oxyma to the deprotection solution to buffer basicity.

-

Temperature Control: Perform the deprotection steps at a reduced temperature (e.g., 18-20°C) if your synthesis equipment allows. Avoid any heating, as higher temperatures accelerate the side reaction.[14]

-

Reduced Exposure Time: Minimize the resin's exposure to the basic solution.

-

Treat with 20% piperidine/DMF for 1 minute. Drain.

-

Treat with a second portion for 5-7 minutes. This is often sufficient for complete deprotection while minimizing contact time.

-

-

Thorough Washing: Immediately after deprotection, wash the resin extensively with DMF to completely remove residual piperidine before initiating the next coupling step.

-

Alternative Protecting Groups: For exceptionally difficult sequences (e.g., -Asp-Gly- or -Asp-Ser-), the most robust solution is to replace Fmoc-Asp(OtBu)-OH with a derivative less prone to cyclization, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH .[11] These groups offer increased steric hindrance or electronic effects that disfavor the cyclization mechanism.

Section 5: Application in Peptide Elongation and Final Cleavage

Protocol: Coupling the Second Amino Acid

Once the H-Asp(OtBu)-NH-Resin is prepared and washed, the peptide chain is elongated using standard coupling procedures.

Materials:

-

Resin-bound H-Asp(OtBu)-NH2

-

Fmoc-AA-OH (next amino acid in sequence, 3 eq.)

-

Coupling Reagents (e.g., HBTU/DIPEA or DIC/Oxyma, 3 eq.)

-

DMF, peptide synthesis grade

Procedure:

-

Activation: In a separate vial, dissolve the next Fmoc-amino acid and an activating agent (e.g., HBTU or Oxyma) in DMF. Add the base (DIPEA for HBTU) or DIC and allow to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

-

Monitoring and Washing: Perform a Kaiser test to confirm reaction completion. Wash the resin thoroughly with DMF and DCM. The cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.

Protocol: Final Cleavage and Deprotection

The final step liberates the peptide amide from the resin and removes the OtBu side-chain protecting group.

Materials:

-

Peptide-resin, N-terminally deprotected.

-

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) is a common choice. A simpler cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

-

Cold diethyl ether.

Procedure:

-

Preparation: Ensure the peptide-resin is thoroughly washed and dried under vacuum.

-

Cleavage Reaction: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The OtBu group is cleaved by the strong acid, releasing isobutylene, which is scavenged by TIS.[9]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide under vacuum. It can then be purified by reverse-phase HPLC.

Section 6: Safety and Handling

As a fine chemical intermediate, H-Asp(OtBu)-NH2·HCl and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[2]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[2]

-

Storage: Keep the container tightly sealed and store in a cool, dry place (2-8°C), preferably under an inert atmosphere like argon or nitrogen to prevent degradation from moisture.[3]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- (No Source)

-

Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490. Radboud Repository. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

Ruifu Chemical. H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5. [Link]

-

AAPPTec. H-Asp(OtBu)-OtBu HCl [1791-13-5]. [Link]

-

AAPPTec. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]

-

Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

- Google Patents.

-

The Raj Group. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. [Link]

-

D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

-

PubMed. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. [Link]

-

Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

-

ResearchGate. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

PubChem. Fmoc-L-Asp(OtBu)-OH. [Link]

-

Liskamp, R. M., et al. Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. [Link]

-

PubMed. Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. [Link]

-

Radboud Repository. Solid-phase synthesis of C-terminally modified peptides. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. [Link]

Sources

- 1. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. peptide.com [peptide.com]

- 5. shop.bachem.com [shop.bachem.com]

- 6. 108607-02-9|H-Glu(OtBu)-NH2.HCl|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 12. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. researchgate.net [researchgate.net]

Foreword: Navigating the Solubility Challenge of Protected Amino Acids

An In-Depth Technical Guide to the Solubility of H-Asp(OtBu)-NH2·HCl for Researchers and Drug Development Professionals

In the realm of peptide synthesis and drug development, the solubility of building blocks is a foundational parameter that dictates the efficiency of synthetic workflows and the feasibility of formulation strategies. L-Aspartic acid β-tert-butyl ester α-amide hydrochloride (H-Asp(OtBu)-NH2·HCl), a key protected amino acid derivative, is no exception. Its utility in peptide chemistry is significant, yet a comprehensive understanding of its behavior in various solvents is often assumed rather than explicitly detailed. This guide aims to fill that gap. We will dissect the physicochemical properties of H-Asp(OtBu)-NH2·HCl, provide a predictive analysis of its solubility based on chemical first principles and analog data, and, most critically, furnish a robust, self-validating experimental protocol for you to determine its solubility in any solvent system relevant to your work.

Physicochemical Characterization of H-Asp(OtBu)-NH2·HCl

To understand solubility, we must first understand the molecule itself. H-Asp(OtBu)-NH2·HCl (CAS 92786-68-0) is a molecule of contrasts.[1] Its structure contains a hydrophilic backbone with a primary amine (protonated as a hydrochloride salt) and a primary amide, both capable of hydrogen bonding. Juxtaposed with this is the bulky and hydrophobic tert-butyl (OtBu) ester protecting group on the side chain.

-

Hydrophilic Moieties: The α-amine hydrochloride (-NH3+Cl-) and the α-amide (-CONH2) groups are polar and will seek to interact with polar solvents.

-

Hydrophobic Moiety: The tert-butyl ester (-C(CH3)3) is a nonpolar, sterically hindering group that significantly increases the molecule's lipophilicity, thereby favoring interaction with nonpolar organic solvents.

-

Overall Character: The molecule's overall solubility will be a balance between these opposing characteristics. The presence of the hydrochloride salt generally enhances solubility in polar protic solvents compared to its free base form.

H2N

C

CH

CH2

C

O

C(CH3)3

·HCl

>]; } }

Caption: Structure of H-Asp(OtBu)-NH2·HCl.

Predictive Solubility Profile

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, making it an excellent choice for many protected amino acids.

-

Causality: The strong dipole of the S=O bond in DMSO can effectively solvate the protonated amine and the polar amide group. The methyl groups of DMSO provide a degree of nonpolar character that can interact favorably with the tert-butyl group.

-

Analog Analysis: The structurally related di-ester, H-Asp(OtBu)-OtBu·HCl, is highly soluble in DMSO, reaching up to 100 mg/mL.[2] Replacing one of the bulky, hydrophobic -OtBu groups with a more polar -NH2 group is expected to maintain, if not slightly improve, interactions with polar DMSO. Conversely, the related L-Glutamic acid α-tert-butyl ester is only "slightly soluble" in DMSO.[3]

-

Prediction: H-Asp(OtBu)-NH2·HCl is predicted to have good to high solubility in DMSO, likely in the range of 25-50 mg/mL. The use of fresh, anhydrous DMSO is critical, as absorbed water can negatively impact the solubility of hygroscopic compounds.[2] Gentle heating or sonication may be required to achieve maximum solubility.

Solubility in Other Common Solvents

A researcher's choice of solvent is dictated by the subsequent application, be it peptide coupling, purification, or biological assays.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Causality |

| Aqueous Solutions | Water, Buffers (PBS) | Low to Very Low | The dominant hydrophobic character of the tert-butyl group will likely lead to poor solvation by water. Unprotected L-aspartic acid itself is only slightly soluble in water (approx. 5 mg/mL).[4] The large nonpolar group on the derivative will decrease this further. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | Alcohols are polar protic solvents that can hydrogen bond with the amide and hydrochloride salt, while their alkyl chains can interact with the tert-butyl group. Solubility is expected to be better than in water but likely less than in DMSO. |

| Chlorinated Solvents | Dichloromethane (DCM) | Low to Moderate | DCM is a relatively nonpolar solvent. While some protected amino acids have good solubility in DCM, the presence of the polar amide and especially the hydrochloride salt will significantly limit the solubility of H-Asp(OtBu)-NH2·HCl.[5] |

| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Very Low / Insoluble | These solvents are largely nonpolar and lack the ability to effectively solvate the ionic hydrochloride salt, leading to insolubility. |

| Polar Aprotic | Dimethylformamide (DMF) | Good to High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of solvating both the polar and nonpolar regions of the molecule. It is an excellent alternative to DMSO for many applications. |

A Self-Validating Protocol for Solubility Determination

In the absence of established data, the most trustworthy approach is empirical determination. This protocol provides a reliable, step-by-step method to quantify the solubility of H-Asp(OtBu)-NH2·HCl.

Caption: Experimental workflow for determining solubility.

Part A: Kinetic Solubility (Rapid Assessment)

This method quickly establishes an approximate solubility limit.

-

Preparation: Accurately weigh approximately 10 mg of H-Asp(OtBu)-NH2·HCl into a clear glass vial.

-

Solvent Addition: Add the chosen solvent (e.g., DMSO) in precise, incremental volumes (e.g., 100 µL) using a calibrated micropipette.

-

Dissolution: After each addition, cap the vial and vortex vigorously for 1-2 minutes. If dissolution is slow, place the vial in an ultrasonic bath for 5 minutes.

-

Observation: Visually inspect the solution against a dark background. The point at which all solid material has just dissolved marks the kinetic solubility limit.

-

Calculation: Calculate the solubility: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

Part B: Equilibrium Solubility (Quantitative Measurement)

This method provides a more accurate, thermodynamically stable solubility value.

-

Create a Slurry: Add an excess of H-Asp(OtBu)-NH2·HCl to a known volume of the solvent (e.g., 20 mg in 1 mL) to create a saturated slurry.

-

Equilibration: Seal the container and agitate it at a constant temperature (e.g., 25 °C) for an extended period (4-24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the slurry at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 100 µL) and transfer it to a pre-weighed, dry microcentrifuge tube.

-

Solvent Evaporation: Remove the solvent completely. This can be done using a vacuum concentrator (SpeedVac) or by gentle heating under a stream of nitrogen gas.

-

Quantification: Reweigh the tube containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculation: Mass of Solute = (Weight of tube + dried solute) - (Weight of empty tube) Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant Sampled (mL)

Factors Influencing and Enhancing Solubility

Predicting and determining solubility is only part of the challenge. Often, researchers must actively manipulate conditions to improve it.

Caption: Interrelated factors affecting compound solubility.

-

Temperature: For most compounds, solubility increases with temperature. Gentle heating can be a powerful tool, but must be used with caution to avoid potential degradation of the compound.

-

pH Adjustment: The solubility of amino acid derivatives is highly pH-dependent. While H-Asp(OtBu)-NH2·HCl is supplied as a salt, its solubility in aqueous systems could potentially be modulated by adjusting the pH away from its isoelectric point.

-

Co-solvents: For challenging cases, particularly for formulation in aqueous media, co-solvents can be employed. Small amounts of DMSO or ethanol can be added to an aqueous buffer to increase the solubility of hydrophobic compounds.[6]

-

Sonication: This technique uses high-frequency sound waves to agitate the solution, breaking up solid aggregates and accelerating the dissolution process, which is a kinetic, not thermodynamic, enhancement.[6]

Conclusion and Best Practices

While a definitive, published solubility value for H-Asp(OtBu)-NH2·HCl remains elusive, a clear, scientifically grounded picture emerges. It is a molecule with a dual nature, whose solubility is best realized in polar aprotic solvents like DMSO and DMF . Its solubility in aqueous media is predicted to be poor. For any critical application, researchers should not rely on prediction alone. The experimental protocols provided in this guide offer a direct path to generating reliable, application-specific solubility data. By understanding the 'why' behind the molecule's behavior and applying rigorous empirical methods, scientists can confidently and effectively incorporate this valuable building block into their research and development pipelines.

References

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). H-Asp(OtBu)-OtBu HCl [1791-13-5]. Retrieved from [Link]

-

Neumann, K., & Boltje, T. J. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

-

Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]

-

LookChem. (n.d.). L-Aspartic acid 4-tert-butyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natamycin. PubChem Compound Summary for CID 5284447. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Aspartic Acid. PubChem Compound Summary for CID 5960. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Glutamic acid α-tert·butyl ester | 45120-30-7 [chemicalbook.com]

- 4. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. H-Asp(OtBu)-OtBu.HCl | 1791-13-5 | Benchchem [benchchem.com]

Introduction: The Role of H-Asp(OtBu)-NH2 HCl in Synthesis

An In-depth Technical Guide to the Proper Storage and Handling of H-Asp(OtBu)-NH2 HCl

This compound, or L-Aspartic acid α-amide γ-tert-butyl ester hydrochloride, is a critical building block in modern peptide synthesis. Its utility is anchored in the strategic use of the tert-butyl (OtBu) ester as a protecting group for the side-chain carboxylic acid of aspartic acid. This protection is paramount, preventing the side chain from engaging in unwanted reactions during the peptide elongation process. The OtBu group is characterized by its stability under the basic conditions used for Fmoc deprotection, yet it is readily cleaved under acidic conditions, a property that is fundamental to its role in orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[1][2][3]

This guide offers a detailed exploration of the molecule's properties, stability, and handling requirements to empower scientists to maximize its potential while mitigating common pitfalls that can compromise experimental outcomes.

Physicochemical Properties and Structural Rationale

Understanding the inherent properties of this compound is the foundation of its proper handling. The molecule is a white to off-white crystalline solid or powder.[4][5][6] Its hydrochloride salt form enhances its stability and crystallinity as a solid, though it also contributes to its hygroscopic nature.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃·HCl | Internal Knowledge |

| Molecular Weight | 224.68 g/mol | Internal Knowledge |

| Appearance | White to off-white solid/powder | [4][5][6] |

| Melting Point | Approximately 188-192 °C (decomposes) | Varies by supplier |

| Solubility | Soluble in water, methanol, and DMSO.[4][6][7] | [4][6][7] |

| Purity | Typically >98% (HPLC) | [6][8] |

The key to its function lies in the tert-butyl ester protecting group. This bulky group provides steric hindrance that prevents aspartimide formation, a notorious side reaction in peptide synthesis that can lead to impurities and yield loss.[9][10] However, the stability of this group is finite and exquisitely sensitive to its chemical environment, a central theme of this guide.

Long-Term Storage: Preserving Reagent Integrity

The primary goal of storage is to prevent the degradation of the compound, principally through hydrolysis of the acid-labile OtBu group and absorption of atmospheric moisture.

Core Storage Protocol:

-

Temperature: For long-term storage (months to years), the reagent must be stored at -20°C.[7] For short-term storage (weeks), refrigeration at 2-8°C is acceptable.[6][8] These low temperatures significantly reduce the rate of any potential degradation reactions.

-

Atmosphere: The compound must be stored in a dry, inert atmosphere.[11][12] It is highly recommended to store the container inside a desiccator with a functional desiccant. For the highest level of protection, backfilling the container with an inert gas like argon before sealing is best practice.

-

Container: Always store the reagent in its original, tightly sealed container.[11][12][13] Ensure the cap is securely fastened after each use to prevent moisture ingress.

The causality is clear: moisture can provide a source of protons (H+) that, even in trace amounts over time, can catalyze the cleavage of the OtBu group. Low temperatures and a dry atmosphere create an environment where this degradation pathway is kinetically unfavorable.

Laboratory Handling and Solution Preparation

Proper handling during experimental use is as critical as long-term storage. The main risks during handling are atmospheric moisture exposure and contamination.

Step-by-Step Weighing Protocol:

-

Equilibration: Before opening, remove the container from cold storage (-20°C or 2-8°C) and allow it to equilibrate to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric water from condensing on the cold powder upon opening the vial.

-

Inert Environment: If possible, handle the powder in a glove box with a dry, inert atmosphere. If a glove box is unavailable, work swiftly in a well-ventilated fume hood with low humidity.[11][13]

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly weigh the desired amount of reagent.

-

Resealing: Immediately and securely reseal the main container. If the container was purged with inert gas, briefly re-purge before sealing.

-

Return to Storage: Return the reagent to its appropriate cold storage conditions promptly.

Solution Preparation and Stability: this compound is often dissolved in solvents like Dimethylformamide (DMF) for SPPS or Dimethyl sulfoxide (DMSO) for biological assays.[4]

-

Stock Solutions: For stock solutions, use anhydrous solvents to minimize hydrolysis. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[4] However, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is highly recommended.

-

Working Solutions: It is always best practice to prepare working solutions for in vivo or sensitive in vitro experiments freshly on the day of use.[4] If precipitation occurs upon dissolution, sonication may be used to aid solubilization.[4]

Chemical Stability and Reactivity Profile

The utility of this compound is defined by the predictable reactivity of its protecting group.

Mechanism of Deprotection: The OtBu ester is stable to bases but highly susceptible to acids. Deprotection occurs via an acid-catalyzed cleavage mechanism. A proton source protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. This facilitates the departure of the highly stable tert-butyl carbocation, which is then neutralized, typically by forming isobutylene gas.[14] This is the desired reaction at the end of a synthesis, usually accomplished with strong acids like trifluoroacetic acid (TFA).[1][14]

Caption: Acid-catalyzed cleavage of the OtBu protecting group.

Incompatibilities: To prevent premature deprotection or unwanted side reactions, avoid contact with:

-

Strong Acids: Will cause immediate cleavage of the OtBu group.[11]

-

Strong Oxidizing Agents: Can lead to decomposition.[11]

Hazardous Decomposition: When heated to decomposition, the compound may emit toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[11]

Safety Protocols and Emergency Procedures

While not acutely toxic, proper safety measures are mandatory to prevent irritation and exposure.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[11][12][13]

-

Engineering Controls: Handle the solid powder in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[11][13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[12][13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[12][13]

Spill & Disposal Management:

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11][12]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[11][12]

Contextual Application: A Role in the SPPS Workflow

To fully appreciate the handling requirements, it is useful to visualize where this compound is used. In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it is incorporated as a building block in the growing peptide chain.

Caption: Role of the amino acid building block in the SPPS cycle.

The hydrochloride salt must be neutralized to the free amine in situ just before the coupling step, typically using a non-nucleophilic base like diisopropylethylamine (DIPEA). The OtBu group on the side chain remains intact during this and subsequent basic deprotection steps, only to be removed during the final acidic cleavage from the resin.

Conclusion

The effective use of this compound hinges on a disciplined approach to its storage and handling. The core principles are the rigorous exclusion of moisture and the avoidance of acidic conditions to protect the crucial tert-butyl ester group. By adhering to the protocols outlined in this guide—from temperature-controlled storage and atmospheric equilibration before use to the selection of anhydrous solvents—researchers can ensure the reagent's stability, leading to more reliable and reproducible outcomes in peptide synthesis and other advanced applications.

References

- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl.

- MedChemExpress. (n.d.). H-Asp(OtBu)-OtBu.HCl.

- Benchchem. (n.d.). H-Asp(OtBu)-OtBu.HCl | 1791-13-5.

- Apollo Scientific. (2023). Safety Data Sheet: H-Glu(OtBu)-NH2 · HCl.

- ChemicalBook. (2025). H-ASP(OTBU)-OTBU HCL - Safety Data Sheet.

- ChemicalBook. (n.d.). H-ASP(OTBU)-OTBU HCL | 1791-13-5.

- Ruifu Chemical. (n.d.). H-Asp(OtBu)-OtBu·HCl CAS 1791-13-5.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.

- TCI Chemicals. (n.d.). Di-tert-butyl L-Aspartate Hydrochloride | 1791-13-5.

- Google Patents. (2011). US20110046348A1 - Methods of preparing peptide derivatives.

- Kundu, K., & Dinda, J. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 7036–7045.

- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.